molecular formula C10H18N4O2 B2981383 tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate CAS No. 1507736-73-3

tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate

Cat. No.: B2981383
CAS No.: 1507736-73-3
M. Wt: 226.28
InChI Key: AOJKMJYMNLUUTA-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is a carbamate-protected pyrazole derivative widely utilized as a building block in pharmaceutical and organic synthesis. The compound features a pyrazole core substituted with a methyl group at the 1-position, an amino group at the 3-position, and a tert-butyl carbamate group attached via a methylene linker at the 4-position. Its molecular weight is approximately 239.28 g/mol (calculated). The amino and carbamate groups confer reactivity for further functionalization, making it a versatile intermediate in drug discovery, particularly for kinase inhibitors and heterocyclic scaffolds .

Properties

IUPAC Name

tert-butyl N-[(3-amino-1-methylpyrazol-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-6-14(4)13-8(7)11/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJKMJYMNLUUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have shown promise in various pharmacological applications, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₄O₂

Antibacterial Activity

Research has indicated that pyrazole derivatives exhibit moderate antibacterial activity. For instance, studies on related compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In one study, pyrazolyl ureas demonstrated MIC values around 250 μg/mL for these bacteria, indicating potential for development as antibacterial agents .

Anti-inflammatory Properties

Pyrazole derivatives have been explored for their anti-inflammatory effects. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as IL-17 and TNFα. For example, certain pyrazole derivatives exhibited IC₅₀ values in the low micromolar range (0.013 to 0.067 μM) against human IKK-2, a key regulator in inflammatory pathways .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a major focus in recent studies. Compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study found that selected compounds induced apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM .

Study 1: Anticancer Efficacy

A recent study synthesized several pyrazole-based compounds and evaluated their effects on breast cancer cells. The results indicated that the most promising compounds could enhance caspase activity significantly, suggesting a mechanism for inducing apoptosis in cancer cells .

CompoundConcentration (μM)Caspase Activation (Fold Increase)
7d101.33
7h101.57
10c10Not specified

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, a series of pyrazole derivatives were tested for their ability to inhibit cytokine production in LPS-treated macrophages. The findings revealed that certain derivatives significantly reduced TNFα levels, demonstrating their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Substituents on Pyrazole Functional Groups Molecular Weight (g/mol) Key Applications/Properties
Target Compound 1-methyl, 3-amino, 4-(CH₂Boc) Amino, tert-butyl carbamate ~239.28 Pharmaceutical intermediate
tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate 1-trifluoroethyl, 3-nitro Nitro, trifluoroethyl, carbamate ~339.26 Reactive intermediate for substitution
Example 75 () Fluorophenyl, chromenone, pyrimidine Fluoro, ketone, carbamate 615.7 Kinase inhibitor intermediate
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate 1-methyl, 4-(propynyl-Boc) Alkyne, carbamate ~261.30 Click chemistry applications
tert-butyl (5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate 1-phenyl, 3-CF₃, 5-methylamino Trifluoromethyl, carbamate, methylamino ~385.37 Antiproliferative agent synthesis

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-amino group enhances nucleophilicity, enabling reactions like acylation or alkylation. In contrast, the nitro group in is electron-withdrawing, favoring reduction or displacement reactions.
  • Bulk and Solubility: The trifluoroethyl group in and the propynyl chain in increase hydrophobicity, whereas the amino group in the target compound improves water solubility.
  • Biological Activity: Complex analogs like Example 75 incorporate fused aromatic systems (chromenone, pyrimidine), enhancing binding to biological targets like kinases.

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